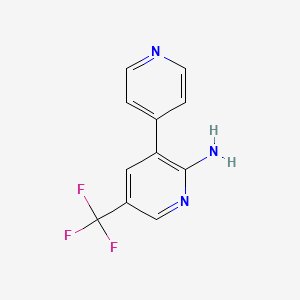
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine
描述
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H8F3N3 and its molecular weight is 239.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a trifluoromethyl group and an amine functional group, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of pyridines with trifluoromethyl substitutions demonstrate significant efficacy against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group was essential for the observed activity, highlighting its role in enhancing interaction with biological targets .
The proposed mechanism of action for this compound involves inhibition of specific enzymes or receptors associated with bacterial growth. The electron-withdrawing nature of the trifluoromethyl group may facilitate binding to active sites, altering enzyme kinetics and leading to antimicrobial effects .
Study 1: Antichlamydial Activity
In a study focusing on antichlamydial activity, several pyridine derivatives were synthesized and evaluated for their effectiveness against C. trachomatis. It was found that compounds with a trifluoromethyl group exhibited selective toxicity towards the pathogen without harming host cells. The structure-activity relationship (SAR) indicated that modifications at the para position significantly influenced biological outcomes, emphasizing the importance of this substituent .
Study 2: Synthesis and Evaluation
A recent synthesis involving this compound demonstrated successful yields and highlighted its potential as a lead compound in drug development. The synthesis was carried out under optimized conditions, resulting in high purity products suitable for biological testing .
Data Table: Biological Activity Summary
科学研究应用
Medicinal Chemistry
Synthesis of Bioactive Compounds:
The compound serves as a crucial precursor in synthesizing imidazo[1,2-a]pyridines, which are recognized as "privileged scaffolds" due to their diverse therapeutic applications. Various synthetic strategies employed include:
- Condensation reactions
- Multicomponent reactions
- Oxidative coupling
- Tandem reactions
- Aminooxygenation
- Hydroamination reactions
These methods are optimized to achieve specific substitution patterns on the imidazo[1,2-a]pyridine ring, allowing for the development of compounds with targeted biological activities.
Biological Activities:
Research indicates that 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine exhibits promising antimicrobial and anticancer properties. Its structural features enable interactions with various enzymes and receptors, modulating critical biological pathways. For instance, compounds with similar structures have demonstrated significant inhibitory effects against specific cancer cell lines, suggesting potential anticancer applications for this compound.
Material Science
Catalyst-Free Synthesis:
In material science, the compound is utilized in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. These carbamates have applications in developing new materials with desirable properties.
Unique Properties:
The trifluoromethyl group enhances the reactivity and stability of the synthesized materials, making them suitable for various industrial applications.
Environmental Chemistry
Role in Agrochemicals:
The trifluoromethylpyridine derivatives are increasingly recognized for their roles in agrochemical formulations. The unique physicochemical properties imparted by the trifluoromethyl group contribute to the effectiveness of these compounds in pest management.
属性
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-5-9(10(15)17-6-8)7-1-3-16-4-2-7/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAVCAATCTZNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















